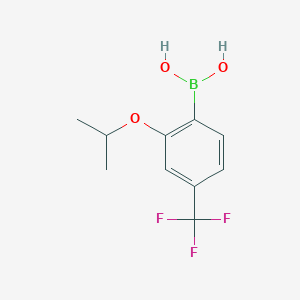

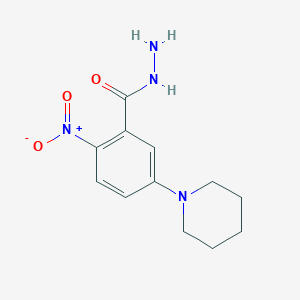

N,N',N''-pyrimidine-2,4,6-triyltriacetamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Methods of Application

Synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives was carried out, followed by evaluation against immortalized rat hepatic stellate cells (HSC-T6). The anti-fibrosis activity was assessed using Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

Results

Compounds exhibited significant anti-fibrotic activities, with IC50 values of 45.69 μM and 45.81 μM for the most active derivatives. They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Anti-Inflammatory Activity

Methods of Application

Various synthesis methods for pyrimidines have been described. The anti-inflammatory effects were attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Results: The study revealed that pyrimidine derivatives suppressed NO generation, with IC50 values for most derivatives recorded to be less than 5 μM .

Antimicrobial Activity

Results

Antiviral Activity

Results

Antitumor Activity

Results

Chemical Biology

Results

Synthesis of Functionalized Heterocycles

Application Summary

An efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines has been developed. This involves using commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

Methods of Application: The multicomponent synthetic route employs Lewis acids to selectively synthesize six-membered heterocycles by involving annulated processes .

Results: This method allows for the selective synthesis of pyridines and pyrimidines, which are crucial components in the design of advanced materials, metal-organic frameworks, supramolecules, reactive chemical intermediates, and pharmaceuticals .

Advanced Material Design

Methods of Application: The synthesis schemes for constructing the heterocyclic scaffold of triarylpyrimidines have been developed and discussed in recent reviews, focusing on the practicality of each synthetic method .

Results: The range and limitations of aryl/heteroaryl substituents and the prospects of each method in applied science have been highlighted, with an emphasis on the practicality of each synthesis method .

Photocatalytic Applications

Application Summary

Methods of Application: Research is focused on fundamental experimental conditions to discover new phenomena related to photocatalysis .

Results: The findings could reconsider the temperature conditions for photocatalytic hydrogen production and provide theoretical support for photo-thermal catalysis .

Kinase Inhibition for Cancer Therapy

Application Summary

Methods of Application: Synthesis of novel pyrimidine derivatives followed by in vitro testing on cancer cell lines to evaluate their efficacy as kinase inhibitors .

Results: Some derivatives have shown promising results, with significant inhibitory activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, comparable to known kinase inhibitors .

Central Nervous System Disorders

Application Summary

Methods of Application: The focus is on synthesizing pyrimidine derivatives that can cross the blood-brain barrier and act on CNS targets .

Results: These compounds are being evaluated for their effectiveness in treating various CNS disorders, including neurological diseases, chronic pain, and diabetes mellitus .

Anti-Inflammatory Agents

Application Summary

Methods of Application: Research involves the synthesis of novel pyrimidine analogs and studying their structure–activity relationships (SARs) to enhance anti-inflammatory activities with minimal toxicity .

Results: A large number of pyrimidines exhibit potent anti-inflammatory effects, providing clues for the synthesis of novel analogs .

Antimicrobial and Antifungal Agents

Application Summary

Methods of Application: Synthesis and testing of pyrimidine derivatives against various microbial and fungal strains to assess their efficacy as antimicrobial agents .

Results: Promising antimicrobial and antifungal activities have been observed, indicating their potential use in treating infections .

Antiviral Agents

Application Summary

Methods of Application: Research focuses on the synthesis of pyrimidine derivatives and their testing against viral cultures to assess their inhibitory effects on viral replication .

Results: Certain pyrimidine derivatives have demonstrated effective antiviral activities, with potential applications in antiviral therapy .

Antioxidant Properties

Application Summary

Methods of Application: The approach involves synthesizing pyrimidine derivatives and evaluating their ability to scavenge free radicals and protect against oxidative damage .

Results: Some derivatives have shown antioxidant activities, suggesting their potential role in preventing or treating diseases associated with oxidative stress .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(2,6-diacetamidopyrimidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-5(16)11-8-4-9(12-6(2)17)15-10(14-8)13-7(3)18/h4H,1-3H3,(H3,11,12,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNJXHVCKLCEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC(=N1)NC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N',N''-pyrimidine-2,4,6-triyltriacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide](/img/structure/B1388169.png)

![methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1388180.png)